molecular formula C22H24N4O3S B11574140 5-ethoxy-2-({2-[3-(4-methylbenzoyl)imidazolidin-1-yl]-2-oxoethyl}thio)-1H-benzimidazole

5-ethoxy-2-({2-[3-(4-methylbenzoyl)imidazolidin-1-yl]-2-oxoethyl}thio)-1H-benzimidazole

Cat. No.: B11574140
M. Wt: 424.5 g/mol
InChI Key: IRQWECFKTFTERE-UHFFFAOYSA-N
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Description

2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZOYL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE is a complex organic compound that features a benzimidazole and imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZOYL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base.

    Formation of the Imidazolidinone Moiety: This involves the reaction of an appropriate amine with a carbonyl compound, followed by cyclization.

    Coupling of the Two Moieties: The final step involves coupling the benzimidazole and imidazolidinone moieties through a thiol linkage, which can be achieved using thiolating agents like thiourea.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting central nervous system disorders.

    Biology: It can be used as a probe to study biological pathways involving benzimidazole derivatives.

    Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.

    Industry: Potential use as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZOYL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The benzimidazole moiety is known to interact with various biological targets, including tubulin and certain enzymes, potentially disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole, mebendazole, and thiabendazole share the benzimidazole core and are used as antiparasitic agents.

    Imidazolidinone Derivatives: Compounds like imidapril and imidazole-4-acetic acid share the imidazolidinone moiety and are used in various therapeutic applications.

Uniqueness

2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZOYL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE is unique due to the combination of both benzimidazole and imidazolidinone moieties in a single molecule, which may confer unique biological activities and chemical properties not seen in simpler analogs.

Properties

Molecular Formula

C22H24N4O3S

Molecular Weight

424.5 g/mol

IUPAC Name

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(4-methylbenzoyl)imidazolidin-1-yl]ethanone

InChI

InChI=1S/C22H24N4O3S/c1-3-29-17-8-9-18-19(12-17)24-22(23-18)30-13-20(27)25-10-11-26(14-25)21(28)16-6-4-15(2)5-7-16/h4-9,12H,3,10-11,13-14H2,1-2H3,(H,23,24)

InChI Key

IRQWECFKTFTERE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)N3CCN(C3)C(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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